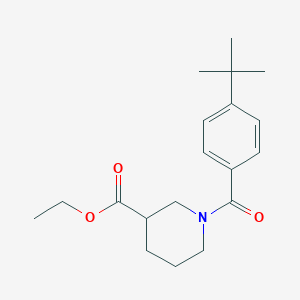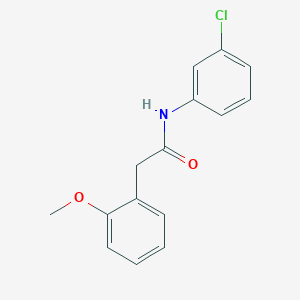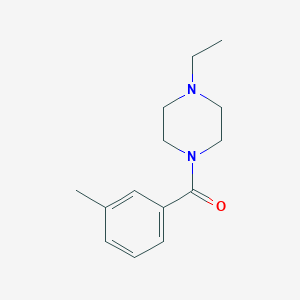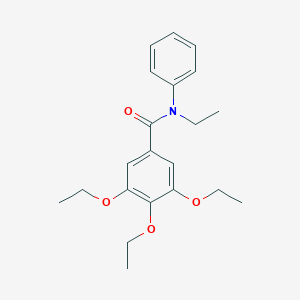![molecular formula C19H13N5OS B261957 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound acts by interacting with specific molecular targets in the body, such as enzymes and receptors. This interaction leads to the modulation of various biological pathways, resulting in the observed biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse and depend on the specific biological activity of interest. For instance, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antimicrobial activity by disrupting bacterial cell membranes. Additionally, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. This compound can be tested for various applications, including antitumor, antimicrobial, and anti-inflammatory activities, among others. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential areas of interest is the development of this compound as a therapeutic agent for neurological disorders. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further research can be conducted to elucidate the mechanism of action of this compound and identify its molecular targets in the body.
Métodos De Síntesis
The synthesis of 6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the condensation of 2-naphthol, 2-pyridinecarboxaldehyde, and 4-amino-5-(2-pyridyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the product is moderate, and the purity can be improved by using different purification techniques.
Aplicaciones Científicas De Investigación
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. This compound has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C19H13N5OS |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
6-(naphthalen-2-yloxymethyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H13N5OS/c1-2-6-14-11-15(9-8-13(14)5-1)25-12-17-23-24-18(21-22-19(24)26-17)16-7-3-4-10-20-16/h1-11H,12H2 |
Clave InChI |
ZRXOASGZLPXQLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCC3=NN4C(=NN=C4S3)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)


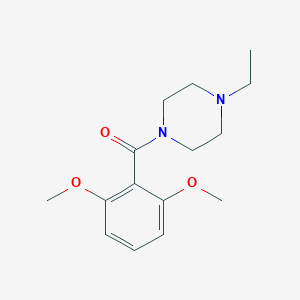
![3-cyclopentyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B261884.png)
